molecular formula C18H17N3O4 B2606277 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine CAS No. 2034502-65-1

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine

Cat. No.: B2606277
CAS No.: 2034502-65-1
M. Wt: 339.351
InChI Key: BXZKUNCERHDQQL-UHFFFAOYSA-N
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Description

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a methoxypyridazine structure

Mechanism of Action

    Target of Action

    Benzofuran derivatives are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

    Mode of Action

    The mode of action of benzofuran derivatives can vary greatly depending on their specific chemical structure. Some benzofuran derivatives have been found to have anti-hepatitis C virus activity . .

    Biochemical Pathways

    Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities . .

    Result of Action

    The molecular and cellular effects of benzofuran derivatives can vary greatly depending on their specific chemical structure and biological activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypyridazine group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-chloropyridazine
  • 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-ethoxypyridazine

Uniqueness

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-16-6-7-17(20-19-16)24-13-8-9-21(11-13)18(22)15-10-12-4-2-3-5-14(12)25-15/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZKUNCERHDQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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